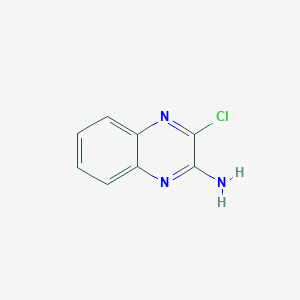
3-Chloroquinoxalin-2-amine
Número de catálogo B189559
Peso molecular: 179.6 g/mol
Clave InChI: NOFJFBHOKPHILH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07101537B2
Procedure details


2.1 g (10.4 mmol) of 2,3-dichloroquinoxaline are stirred for 8 hours with 50 ml of 20% ethanolic ammonia in an autoclave at 80°–85° C. and autogenous pressure. The reaction solution is evaporated to dryness in a rotary evaporator, and the crude product is chromatographed over silica gel using toluene/ethyl acetate. The product-containing fractions are collected and evaporated in a rotary evaporator. Yield: 1.18 g (63%)


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11](Cl)=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH3:13]>>[NH2:13][C:11]1[C:2]([Cl:1])=[N:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution is evaporated to dryness in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product is chromatographed over silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product-containing fractions are collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC2=CC=CC=C2N=C1Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
